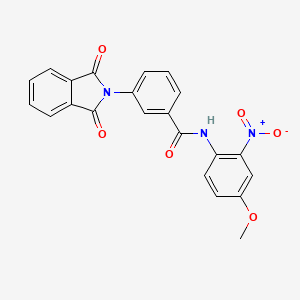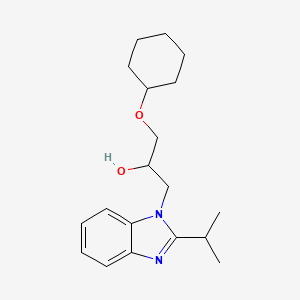![molecular formula C26H22O7 B5189586 ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5189586.png)
ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate, commonly known as DMOF, is a synthetic compound that belongs to the family of benzofuran carboxylates. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
DMOF exerts its pharmacological effects through multiple mechanisms of action. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators. DMOF also induces apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, DMOF has been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects
DMOF has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6. DMOF also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. In cancer cells, DMOF induces apoptosis by activating caspase-dependent pathways. DMOF has also been found to scavenge free radicals and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using DMOF in lab experiments is its potential therapeutic applications. DMOF has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for drug development. Additionally, DMOF has been studied as a fluorescent probe for detecting metal ions.
One limitation of using DMOF in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of DMOF.
Future Directions
There are several future directions for the study of DMOF. One potential direction is the development of DMOF as a therapeutic agent for the treatment of Alzheimer's disease. DMOF has been found to have neuroprotective effects and could potentially be used to prevent or slow the progression of the disease.
Another future direction is the study of DMOF as a fluorescent probe for detecting metal ions. This could have potential applications in the field of environmental monitoring and detection of heavy metal contamination.
Finally, more research is needed to fully understand the mechanism of action and potential side effects of DMOF. This could lead to the development of more effective and safer drugs based on DMOF.
Synthesis Methods
DMOF is synthesized through a multi-step reaction process. The first step involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form 2-phenyl-4H-benzofuran-3-carboxylic acid ethyl ester. The second step involves the esterification of the carboxylic acid group with 3,4-dimethoxybenzoyl chloride in the presence of a base catalyst to form ethyl 5-[(3,4-dimethoxybenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate.
Scientific Research Applications
DMOF has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. DMOF has also been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease. Additionally, DMOF has been studied for its potential use as a fluorescent probe for detecting metal ions.
Properties
IUPAC Name |
ethyl 5-(3,4-dimethoxybenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-4-31-26(28)23-19-15-18(11-13-20(19)33-24(23)16-8-6-5-7-9-16)32-25(27)17-10-12-21(29-2)22(14-17)30-3/h5-15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPYHUGBCVKURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5189509.png)
![1-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5189517.png)

![1-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5189536.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(3-methylbutyl)-3-isoxazolecarboxamide](/img/structure/B5189538.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B5189550.png)
![N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5189554.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5189557.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5189565.png)
![7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B5189575.png)

![2-(3-chlorobenzyl)-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5189591.png)
